molecular formula C29H56N2O4 B13332803 (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate

(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate

Cat. No.: B13332803
M. Wt: 496.8 g/mol
InChI Key: DQEAFDLHHSNMTI-SEYXRHQNSA-N
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Description

(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is a complex organic compound with a quaternary ammonium structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of octadec-9-en-1-ylamine with 2-methyl-3-bromopropanoic acid to form the amide bond.

    Esterification: The resulting amide is then esterified with dimethylaminoethanol under acidic conditions to form the ester linkage.

    Quaternization: The final step involves the quaternization of the tertiary amine with a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles like hydroxide or halides replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, halides, aqueous or organic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, this compound is utilized for its ability to interact with cell membranes, making it useful in studies involving membrane dynamics and transport processes.

Medicine

Industry

Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also employed in the production of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-3-(Dimethyl(2-((2-methyl-3-(octadec-9-en-1-ylamino)propanoyl)oxy)ethyl)ammonio)propanoate is unique due to its specific quaternary ammonium structure and long hydrophobic tail. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring strong emulsifying and membrane-interacting capabilities.

Properties

Molecular Formula

C29H56N2O4

Molecular Weight

496.8 g/mol

IUPAC Name

3-[dimethyl-[2-[2-methyl-3-[[(Z)-octadec-9-enyl]amino]propanoyl]oxyethyl]azaniumyl]propanoate

InChI

InChI=1S/C29H56N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-26-27(2)29(34)35-25-24-31(3,4)23-21-28(32)33/h12-13,27,30H,5-11,14-26H2,1-4H3/b13-12-

InChI Key

DQEAFDLHHSNMTI-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCC(C)C(=O)OCC[N+](C)(C)CCC(=O)[O-]

Origin of Product

United States

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